(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride

Endothelial nitric oxide synthase (eNOS) Cardiovascular drug discovery Chiral building block

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride (CAS 918305-74-5) is a chiral, heteroaryl-substituted cyclopropanamine building block supplied as a dihydrochloride salt. The molecule features a trans-configured cyclopropane ring bearing a primary amine and a 6-bromopyridin-3-yl substituent, with the dihydrochloride salt form conferring enhanced solid-state stability and aqueous solubility advantageous for chemical synthesis workflows.

Molecular Formula C8H11BrCl2N2
Molecular Weight 285.99 g/mol
CAS No. 918305-74-5
Cat. No. B1413711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
CAS918305-74-5
Molecular FormulaC8H11BrCl2N2
Molecular Weight285.99 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl
InChIInChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m1../s1
InChIKeyXNFRETMLRDXDAC-VJBFUYBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Dihydrochloride (CAS 918305-74-5): Procurement Specifications and Core Identity


(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride (CAS 918305-74-5) is a chiral, heteroaryl-substituted cyclopropanamine building block supplied as a dihydrochloride salt . The molecule features a trans-configured cyclopropane ring bearing a primary amine and a 6-bromopyridin-3-yl substituent, with the dihydrochloride salt form conferring enhanced solid-state stability and aqueous solubility advantageous for chemical synthesis workflows . Its primary documented role is as a key intermediate in the preparation of heteroaryl-substituted amides that function as endothelial nitric oxide synthase (eNOS) modulators, linking its procurement directly to cardiovascular drug discovery programs .

Why Generic Substitution of 6-Bromopyridin-3-yl Cyclopropanamine Building Blocks Fails: Stereochemical and Salt-Form Precision


Within the 6-bromopyridin-3-yl cyclopropanamine family, close structural analogs are not functionally interchangeable due to critical differences in regioisomerism, stereochemistry, and salt form that directly impact downstream synthetic utility and biological target engagement . The (1S,2R)-rel trans configuration embedded in CAS 918305-74-5 produces a specific spatial orientation of the amine and aryl groups essential for chiral recognition in eNOS modulator pharmacophores, whereas the 1-(6-bromopyridin-3-yl)cyclopropan-1-amine regioisomer (CAS 1060811-36-0) bears the amine directly on the cyclopropane carbon attached to the pyridine ring, fundamentally altering both geometry and reactivity . Furthermore, the dihydrochloride salt form of CAS 918305-74-5 provides practical handling advantages—including higher measured molecular weight for accurate stoichiometric calculations, improved ambient storage stability, and direct aqueous compatibility—that the free base analog (CAS 918399-80-1) and alternative regioisomers lack, making generic substitution a documented source of synthetic failure in multi-step medicinal chemistry campaigns .

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Dihydrochloride (918305-74-5): Quantitative Differentiation Evidence Guide


Stereochemically Defined trans-Cyclopropane Architecture vs. Achiral Regioisomer for eNOS Modulator Synthesis

CAS 918305-74-5 possesses a defined (1S,2R)-rel trans stereochemistry across the cyclopropane ring, with the amine and pyridyl substituents on opposite faces, as confirmed by its canonical SMILES notation (Cl.Cl.N[C@H]1C[C@@H]1C1=CC=C(Br)N=C1) . In contrast, the achiral regioisomer 1-(6-bromopyridin-3-yl)cyclopropan-1-amine (CAS 1060811-36-0) bears the amine directly on the cyclopropane carbon attached to the pyridine ring, producing a geminal substitution pattern with no trans stereochemical relationship . The trans configuration in CAS 918305-74-5 is a required structural feature in Sanofi-Aventis patent families (e.g., WO-2007000248-A1 and WO-2008080511-A1) claiming heteroaryl-substituted amides as eNOS transcription modulators, where the cyclopropane linker stereochemistry is explicitly specified in Markush structures for pharmacological activity [1][2].

Endothelial nitric oxide synthase (eNOS) Cardiovascular drug discovery Chiral building block

Dihydrochloride Salt Form: Molecular Weight and Stoichiometric Precision vs. Free Base

CAS 918305-74-5 is supplied as the dihydrochloride salt with a formula weight of 285.99 g/mol (C₈H₁₁BrCl₂N₂), whereas the corresponding free base (CAS 918399-80-1) has a molecular weight of 213.07 g/mol (C₈H₉BrN₂), representing a 34.2% increase in formula mass attributable to the two HCl equivalents . This mass difference directly impacts stoichiometric calculations in amide coupling reactions: for a typical 0.1 mmol reaction scale, the required mass of the dihydrochloride salt is 28.6 mg, compared to 21.3 mg for the free base . The salt form also confers documented practical advantages including solid-state storage at room temperature for 2 years, whereas free base analogs frequently require cold storage and inert atmosphere handling to prevent oxidative degradation of the primary amine .

Salt selection Medicinal chemistry Stoichiometric accuracy

Bromine Substitution Pattern: 6-Bromo-pyridin-3-yl vs. 5-Bromo-pyridin-2-yl Regioisomers in Cross-Coupling Reactivity

The 6-bromo substituent on the pyridine ring in CAS 918305-74-5 is positioned at the C6 position (para to the pyridine nitrogen), creating an electron-deficient heteroaryl bromide suitable for Pd-catalyzed cross-coupling reactions [1]. In comparison, the 5-bromo-pyridin-2-yl regioisomer (CAS 944718-22-3, 1-(5-bromopyridin-2-yl)cyclopropanamine) bears the bromine at the C5 position and the cyclopropanamine at C2 . The C6 position in 2-substituted pyridines is known to exhibit different oxidative addition rates with Pd(0) catalysts compared to other positions due to altered electron density distribution from the pyridine nitrogen, although specific kinetic data for these exact substrates has not been published [2]. The C6-bromo substitution pattern in CAS 918305-74-5 also provides a distinct vector for subsequent derivatization in the eNOS modulator patent space, where the amide coupling occurs at the cyclopropanamine nitrogen while the C6-bromo serves as a handle for late-stage diversification via cross-coupling [2].

Suzuki coupling Cross-coupling Regioselectivity

Prioritized Application Scenarios for (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Dihydrochloride (CAS 918305-74-5) Based on Quantitative Evidence


Synthesis of Patent-Compliant eNOS Modulator Leads via Amide Coupling at the Cyclopropanamine Nitrogen

Procurement of CAS 918305-74-5 is essential for medicinal chemistry teams pursuing Sanofi-Aventis patent-defined heteroaryl-substituted amide eNOS modulators (WO-2007000248-A1, WO-2008080511-A1), where the (1S,2R)-rel trans stereochemistry and 6-bromo-pyridin-3-yl substitution pattern are explicit structural requirements [1]. The dihydrochloride salt form enables direct use in amide coupling reactions with carboxylic acid partners following in situ neutralization, while the C6-bromo handle permits subsequent Suzuki or Buchwald-Hartwig diversification to explore SAR around the pyridine ring . Alternative building blocks lacking the trans stereochemistry or bearing incorrect bromine regiochemistry will produce compounds outside the claimed patent scope [1].

Multi-Gram Scale-Up for Preclinical Cardiovascular Drug Discovery Programs

The NLT 98% purity specification available from qualified suppliers (e.g., MolCore) combined with 2-year room-temperature storage stability makes CAS 918305-74-5 suitable for multi-gram procurement supporting preclinical cardiovascular drug discovery campaigns [1]. The defined dihydrochloride stoichiometry (exactly 2 HCl equivalents, MW = 285.99 g/mol) ensures reproducible reaction outcomes across different batches, a critical requirement for GLP toxicology batch synthesis where stoichiometric precision directly impacts impurity profiles . Bulk pricing from suppliers such as AChemBlock (1 g at $570, 5 g at $2,600) provides cost predictability for budget planning in academic and industrial labs .

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling at the C6-Bromo Position

The 6-bromo substituent on the pyridine ring provides a versatile synthetic handle for late-stage diversification after initial amide coupling at the cyclopropanamine nitrogen [1]. This orthogonal reactivity—amine for amide bond formation, aryl bromide for cross-coupling—enables parallel library synthesis strategies where a common amide intermediate is diversified via Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the C6 position . The 5-bromo-pyridin-2-yl regioisomer (CAS 944718-22-3) cannot replicate this specific derivatization sequence due to different spatial orientation and electronic properties at the coupling site, making CAS 918305-74-5 the required building block for this synthetic strategy .

Quote Request

Request a Quote for (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.